Glucoraphanin-d5

Bioavailability LC-MS/MS Method Validation

Glucoraphanin-d5 is a +5 Da deuterated internal standard for absolute quantification of glucoraphanin via LC-MS/MS. It co-elutes identically with native analyte, correcting for ESI ion suppression in plasma/urine and eliminating standard addition workflows. Essential for ADME studies, broccoli genotype screening, and method validation where unlabeled standards fail to compensate for matrix effects and desulfation losses.

Molecular Formula C₁₂H₁₈D₅NO₁₀S₃
Molecular Weight 442.54
Cat. No. B1155969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlucoraphanin-d5
Synonymsβ-D-1-thio-Glucopyranose 1-[5-(Methylsulfinyl)valerohydroximate] NO-(Hydrogen Sulfate)-d5;  4-Methylsulfinylbutyl Gucosinolate-d5;  Glucorafanin-d5;  Sulforaphane Glucosinolate-d5
Molecular FormulaC₁₂H₁₈D₅NO₁₀S₃
Molecular Weight442.54
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glucoraphanin-d5 (Deuterated Glucoraphanin) | Stable Isotope-Labeled Analytical Standard for LC-MS/MS Quantification in Cruciferous Vegetable and Bioavailability Research


Glucoraphanin-d5 is a deuterated isotopologue of glucoraphanin, the primary glucosinolate found in broccoli and other cruciferous vegetables that serves as the stable precursor to the bioactive Nrf2 inducer sulforaphane . The compound is labeled with five deuterium atoms (d5), conferring an increase of five mass units compared to the unlabeled parent molecule while maintaining virtually identical physicochemical properties . This mass shift enables its primary application as an internal standard for precise quantification via isotope dilution mass spectrometry using NMR, GC-MS, or LC-MS/MS platforms .

Glucoraphanin-d5: Why Unlabeled Glucoraphanin Cannot Substitute as a Quantitative Internal Standard in Complex Biological Matrices


While unlabeled glucoraphanin may appear as a suitable reference standard for identification or relative quantification, it fails fundamentally as a reliable internal standard for absolute quantification in complex matrices (e.g., plasma, urine, plant extracts). The critical limitation is matrix-induced ion suppression or enhancement during electrospray ionization (ESI) LC-MS/MS analysis, which alters the analyte signal unpredictably [1]. Because unlabeled glucoraphanin co-elutes with the endogenous analyte and experiences identical matrix effects, its signal cannot be distinguished from that of the target compound, nor can it correct for sample-to-sample variability in extraction recovery and ionization efficiency. Deuterated glucoraphanin-d5 circumvents this by serving as an ideal isotope dilution internal standard: it co-elutes with the native analyte, undergoes identical sample processing and ionization, but is resolved via its +5 Da mass difference in the mass spectrometer . Methods developed without stable isotopic standards often rely on less precise standard addition protocols, which are more labor-intensive and less suited for high-throughput bioavailability studies [2].

Glucoraphanin-d5: Head-to-Head Quantitative Performance Evidence Versus Unlabeled Standards and Non-Isotopic Alternatives


Glucoraphanin-d5 Isotope Dilution Achieves Cross-Method Concordance: Agreement with Standard Addition Protocol in Plasma Matrix

In the analysis of glucosinolates in blood plasma, the use of stable isotopic internal standards (including deuterated analogs) produced quantification estimates that were in agreement with those obtained by a validated standard addition analysis protocol [1]. This demonstrates that Glucoraphanin-d5 provides equivalent accuracy to the reference method while offering substantially reduced sample preparation time and increased analytical throughput.

Bioavailability LC-MS/MS Method Validation

Glucoraphanin-d5 Mass Shift: A +5 Da Differentiation Enables Unambiguous Quantification via Isotope Dilution Mass Spectrometry

The incorporation of five deuterium atoms in Glucoraphanin-d5 results in a molecular mass increase of 5 Daltons relative to unlabeled glucoraphanin . This mass difference is sufficient to achieve baseline resolution in mass spectrometric detection while preserving co-elution of the analyte and internal standard during liquid chromatography. In contrast, alternative internal standards such as sinigrin or glucotropaeolin exhibit different chemical structures, distinct chromatographic retention times, and variable ionization efficiencies, which introduce systematic bias in quantification . The isotopic approach is the gold standard for correction of matrix effects and recovery losses.

Analytical Chemistry Isotope Dilution Mass Spectrometry

Glucoraphanin-d5 Corrects for Incomplete Desulfation and Extraction Variability in High-Throughput Glucosinolate Assays

In high-throughput glucosinolate assays requiring enzymatic desulfation, incomplete desulfation is a documented pitfall that introduces quantification bias [1]. For example, at low sulphatase concentrations (1 mg/mL), glucoiberin and glucoraphanin were reported to be insufficiently desulphated, while high sulphatase concentrations decreased the recovery of the internal standard glucotropaeolin [1]. A deuterated internal standard such as Glucoraphanin-d5, which undergoes identical desulfation kinetics and extraction behavior as the target glucoraphanin, provides a direct means to correct for these variable and step-specific losses. The isotope dilution approach normalizes for differential desulfation efficiency, a correction unavailable when using non-isotopic internal standards.

Plant Metabolomics Sample Preparation Desulfation Artifacts

Glucoraphanin-d5 Compensates for Suboptimal Native Glucoraphanin Recovery in Arabidopsis Root Extracts

In the quantification of intact glucosinolates from Arabidopsis thaliana root extracts using LC-QqQ(LIT)-MS/MS, recovery and accuracy results for native glucoraphanin were reported as not optimal, necessitating corrections to quantification results [1]. While the study did not employ a deuterated internal standard for glucoraphanin, the findings explicitly highlight the need for such a standard. Glucoraphanin-d5 is specifically engineered to address this deficit: by spiking the deuterated standard into the sample matrix prior to extraction, any loss of native glucoraphanin during sample workup or ion suppression during MS detection is automatically compensated for, as the peak area ratio (analyte/standard) remains constant.

Arabidopsis Root Metabolomics Recovery Correction

Glucoraphanin-d5: Primary Scientific and Procurement Use Cases Driven by Isotope Dilution Quantification


Absolute Quantification of Glucoraphanin Bioavailability in Plasma for Clinical and Pharmacokinetic Studies

This is the primary scenario where Glucoraphanin-d5 delivers essential, non-substitutable value. In human or animal feeding studies investigating the absorption, distribution, metabolism, and excretion (ADME) of glucoraphanin from broccoli or dietary supplements, plasma concentrations are low and matrix effects are severe. Glucoraphanin-d5 serves as the isotope dilution internal standard in LC-MS/MS workflows, correcting for ion suppression in plasma and enabling precise, matrix-independent quantification of circulating glucoraphanin levels. This is supported by evidence that stable isotopic internal standards yield estimates concordant with standard addition protocols in blood plasma matrices [1].

High-Throughput Quantification of Glucoraphanin in Plant Breeding and Quality Control Programs

For agricultural researchers and seed companies screening broccoli genotypes or sprouts for elevated glucoraphanin content, throughput and accuracy are paramount. Methods employing Glucoraphanin-d5 as an internal standard eliminate the need for time-consuming standard addition curves for each sample. Furthermore, it corrects for incomplete desulfation—a known source of error in glucosinolate profiling—which non-isotopic internal standards like glucotropaeolin cannot reliably compensate for [2]. This ensures that the reported glucoraphanin concentration accurately reflects the true genetic potential of the plant material.

Metabolic Tracing and Quantitative Metabolomics of Sulforaphane Precursor Flux

Beyond its role as a quantitative internal standard, Glucoraphanin-d5 can be employed as a stable isotope-labeled tracer in metabolic studies. Administering the deuterated compound allows researchers to track the specific conversion of glucoraphanin to sulforaphane and other downstream metabolites (e.g., mercapturic acid pathway derivatives) using mass spectrometry. The +5 Da mass tag distinguishes the exogenously administered dose from endogenous glucoraphanin pools, enabling precise determination of conversion efficiency and metabolic flux in vivo . This application is essential for elucidating the pharmacokinetics underlying the variability in human sulforaphane bioavailability.

Method Development and Validation for Complex Food and Botanical Extract Matrices

When developing or validating new analytical methods for glucosinolates in novel matrices (e.g., fermented foods, encapsulated supplements, animal feed), Glucoraphanin-d5 is a critical component for assessing matrix effects and extraction recovery. As demonstrated in Arabidopsis root analysis, native glucoraphanin recovery can be suboptimal and matrix-dependent, requiring correction [3]. Spiking experiments with Glucoraphanin-d5 enable the calculation of absolute recovery and provide a robust internal standard for routine quality control, ensuring compliance with analytical method validation guidelines (e.g., ICH, FDA bioanalytical method validation).

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